3-(2,5-dimethylbenzyl)-1-(2-methoxyphenyl)-7-methyl-5-(pyrrolidin-1-ylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,5-DIMETHYLPHENYL)METHYL]-1-(2-METHOXYPHENYL)-7-METHYL-5-(PYRROLIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-DIMETHYLPHENYL)METHYL]-1-(2-METHOXYPHENYL)-7-METHYL-5-(PYRROLIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds and pyrimidine derivatives. Common synthetic routes may involve:
Condensation Reactions: Combining substituted phenyl compounds with pyrimidine derivatives under acidic or basic conditions.
Cyclization Reactions: Formation of the pyrido[2,3-d]pyrimidine core through intramolecular cyclization.
Functional Group Modifications: Introduction of specific functional groups such as methoxy, methyl, and pyrrolidine-carbonyl groups through various organic reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert specific functional groups to their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, it may serve as a probe to study enzyme interactions and cellular pathways.
Medicine
Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.
Industry
The compound may be utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(2,5-DIMETHYLPHENYL)METHYL]-1-(2-METHOXYPHENYL)-7-METHYL-5-(PYRROLIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Phenyl-Substituted Pyrimidines: Compounds with phenyl groups attached to the pyrimidine ring.
Uniqueness
The unique combination of functional groups in 3-[(2,5-DIMETHYLPHENYL)METHYL]-1-(2-METHOXYPHENYL)-7-METHYL-5-(PYRROLIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C29H30N4O4 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
3-[(2,5-dimethylphenyl)methyl]-1-(2-methoxyphenyl)-7-methyl-5-(pyrrolidine-1-carbonyl)pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C29H30N4O4/c1-18-11-12-19(2)21(15-18)17-32-28(35)25-22(27(34)31-13-7-8-14-31)16-20(3)30-26(25)33(29(32)36)23-9-5-6-10-24(23)37-4/h5-6,9-12,15-16H,7-8,13-14,17H2,1-4H3 |
InChI Key |
WTYKTNRXHYLXAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(C=C(N=C3N(C2=O)C4=CC=CC=C4OC)C)C(=O)N5CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.